Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Description

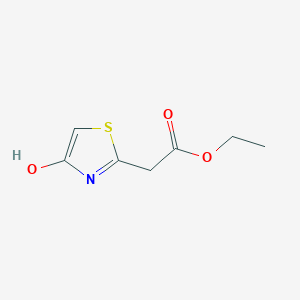

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGSZEVDFGBFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351929 | |

| Record name | Ethyl (4-hydroxy-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79878-57-2 | |

| Record name | Ethyl (4-hydroxy-1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79878-57-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-hydroxythiazol-2-yl)acetate: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-hydroxythiazol-2-yl)acetate is a heterocyclic compound featuring a thiazole ring substituted with a hydroxy group at the 4-position and an ethyl acetate group at the 2-position. Thiazole moieties are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The 4-hydroxythiazole scaffold, in particular, is known to exhibit tautomerism and offers multiple points for further chemical modification, making it a valuable building block in drug discovery. This technical guide outlines the predicted chemical properties, structure, and a plausible synthetic route for this compound.

Chemical Structure and Properties

The chemical structure of this compound is presented below. A key feature of the 4-hydroxythiazole ring is its existence in equilibrium between the enol and keto tautomeric forms. This tautomerism can significantly influence its chemical reactivity and biological activity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₉NO₃S | Based on the chemical structure. |

| Molecular Weight | 187.22 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a white to pale yellow solid. | Based on similar known thiazole derivatives. |

| Melting Point | >150 °C (with decomposition) | Estimated based on related 4-hydroxythiazole structures. |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Typical for similar heterocyclic compounds with hydrogen bonding capabilities. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol. | The hydroxy and ester groups contribute to polarity, while the overall structure limits aqueous solubility. |

| pKa | ~6-7 for the hydroxyl group | Estimated based on the acidity of similar enolic systems on a thiazole ring. |

Proposed Synthesis: Hantzsch Thiazole Synthesis

A plausible and efficient method for the synthesis of this compound is a variation of the well-established Hantzsch thiazole synthesis. This approach involves the condensation of an α-halocarbonyl compound with a thioamide.

Experimental Protocol: A Hypothetical Approach

Reaction Scheme:

Caption: Proposed Hantzsch synthesis of this compound.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol (absolute)

-

Sodium ethoxide

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Thiazole Ring Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.

-

To this solution, add a solution of sodium ethoxide (1.0 equivalent) in ethanol.

-

Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

-

Work-up and Isolation of Intermediate:

-

To the residue, add water and extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the intermediate product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum. This intermediate is likely to be an aminothiazole derivative which will undergo rearrangement.

-

-

Hydrolysis and Rearrangement:

-

The isolated intermediate is then subjected to acidic hydrolysis to convert the amino group to a hydroxyl group, which is expected to be in equilibrium with its keto tautomer.

-

The crude intermediate is refluxed in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

-

The reaction is monitored by TLC for the formation of the final product.

-

-

Final Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Predicted Spectral Data

The following spectral data are predictions based on the proposed structure and data from analogous compounds.

Table 2: Predicted Spectral Characteristics of this compound

| Technique | Predicted Key Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 1.2 (t, 3H, -CH₂CH₃ ), 4.1 (q, 2H, -CH₂ CH₃), 3.8 (s, 2H, -CH₂ -COO-), 6.5 (s, 1H, thiazole C5-H ), 10.5 (br s, 1H, -OH ) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 14.0 (-CH₂C H₃), 40.0 (-C H₂-COO-), 61.0 (-C H₂CH₃), 110.0 (thiazole C 5), 160.0 (thiazole C 4-OH), 168.0 (thiazole C 2), 170.0 (C =O) |

| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2980-2850 (C-H stretch, aliphatic), 1735 (C=O stretch, ester), 1650 (C=O stretch, keto tautomer), 1600, 1550 (C=C and C=N stretch, thiazole ring) |

| Mass Spectrometry (EI) | m/z (%): 187 (M⁺), 142 ([M-OC₂H₅]⁺), 114 ([M-COOC₂H₅]⁺) |

Tautomerism and Reactivity

The 4-hydroxythiazole moiety is expected to exist in a tautomeric equilibrium between the enol form (4-hydroxythiazole) and the keto form (thiazol-4(5H)-one). The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents.

Caption: Keto-enol tautomerism of the 4-hydroxythiazole ring system.

This tautomerism is critical as it affects the molecule's reactivity. The hydroxyl group of the enol form can undergo reactions typical of phenols, such as etherification and esterification. The keto form possesses a reactive methylene group at the 5-position, which can be susceptible to electrophilic substitution.

Potential Applications in Research and Drug Development

Given the prevalence of the thiazole scaffold in medicinal chemistry, this compound represents a promising starting material for the synthesis of more complex molecules. The functional groups present—a hydroxyl group, an ester, and the thiazole ring itself—offer multiple handles for chemical modification. Potential research applications could include:

-

Lead Compound Synthesis: Serving as a core structure for the development of novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.

-

Fragment-Based Drug Discovery: Use as a fragment for screening against various biological targets.

-

Materials Science: Incorporation into polymers or dyes to explore novel photophysical properties.

Conclusion

While "this compound" is not a widely documented compound, this technical guide provides a robust theoretical framework for its properties, structure, and synthesis based on established chemical principles. The proposed Hantzsch synthesis offers a viable route for its preparation, and the predicted spectral and physicochemical data provide a valuable starting point for its characterization. Further experimental validation is necessary to confirm these predictions and to fully explore the potential of this intriguing molecule in scientific research and development.

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Ethyl 2-(4-hydroxythiazol-2-yl)acetate (CAS: 79878-57-2)

Introduction

This compound is a heterocyclic organic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry. The thiazole nucleus is a key component in numerous biologically active compounds and approved pharmaceuticals, demonstrating a vast range of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, and prospective applications of this compound, positioning it as a valuable building block for drug discovery and development. Due to limited direct research on this specific molecule, this paper draws on established principles of thiazole chemistry and data from structurally related analogs to infer its potential.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This information is critical for its application in chemical synthesis and for predicting its behavior in biological systems.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 79878-57-2 | [6] |

| Molecular Formula | C₇H₉NO₃S | [6] |

| Molecular Weight | 187.22 g/mol | [6] |

| IUPAC Name | ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate | N/A |

| Synonyms | (4-Hydroxy-thiazol-2-yl)acetic acid ethyl ester, Ethyl 4-hydroxy-2-thiazoleacetate | [6] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 153 °C | [6] |

| Boiling Point (Predicted) | 309.1 ± 22.0 °C | [6] |

| Density (Predicted) | 1.338 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 8.28 ± 0.15 | [6] |

| SMILES | CCOC(=O)Cc1nc(O)cs1 | N/A |

Synthesis and Chemical Reactivity

Synthetic Pathways

While a specific, optimized synthesis for this compound is not extensively detailed in the reviewed literature, its structure strongly suggests that the Hantzsch thiazole synthesis is a primary and highly viable route.[7][8] This classical method involves the condensation of an α-haloketone or a related electrophile with a thioamide.

For this target molecule, a plausible Hantzsch-type synthesis would involve the reaction between a derivative of ethyl 4-haloacetoacetate and a suitable thioamide, such as thiourea, followed by or concurrently with cyclization.

Representative Experimental Protocol (Hantzsch Synthesis)

This protocol is a generalized representation based on established Hantzsch synthesis procedures and should be optimized for specific laboratory conditions.[7][9][10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reactant: To the stirring solution, add ethyl 4-chloroacetoacetate (1.0 eq) dropwise at room temperature. The reaction may be exothermic.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Isolation and Purification: Pour the mixture into cold water or a dilute sodium bicarbonate solution to neutralize any acid formed and precipitate the product.[8] Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Chemical Reactivity and Role as a Synthetic Intermediate

The molecule possesses several reactive sites, making it a versatile intermediate for the synthesis of more complex derivatives. The key functional groups—the ester, the enol-like hydroxyl group, and the thiazole ring—offer multiple avenues for chemical modification.

Potential Biological and Pharmacological Profile

Direct biological activity data for this compound is not prominent in publicly available literature. However, the thiazole scaffold is a well-established pharmacophore. Its derivatives have shown a wide spectrum of pharmacological activities, suggesting that this compound is an excellent starting point for developing novel therapeutic agents.

-

Antimicrobial Activity: Thiazole derivatives are known to exhibit potent antibacterial and antifungal properties.[2][11][12][13] The mechanism can vary, but some derivatives have been shown to inhibit essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH).[11]

-

Anticancer Activity: Numerous thiazole-containing compounds have demonstrated significant anti-proliferative effects against various cancer cell lines.[1] For instance, certain 2-hydrazinyl-thiazole derivatives show cytotoxicity, induce apoptosis, and can inhibit key signaling proteins like VEGFR-2.[1]

-

Anti-inflammatory Activity: The thiazole ring is present in several anti-inflammatory drugs, indicating its potential to be developed into agents targeting inflammatory pathways.[3][5]

-

Enzyme Inhibition: N-hydroxythiazole derivatives have been identified as inhibitors of 2-oxoglutarate (2OG) oxygenases, such as the factor inhibiting hypoxia-inducible factor (FIH), highlighting the scaffold's potential in modulating metabolic and signaling pathways.[14]

Table 2: Biological Activities of Structurally Related Thiazole Derivatives (Note: Data shown is for analogous compounds, not for CAS 79878-57-2, and serves to illustrate the potential of the scaffold.)

| Compound Class | Activity Type | Target/Organism | Potency (IC₅₀ / MIC) | Reference |

| 2-Hydrazinyl-thiazol-4(5H)-ones | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ = 2.57 µM | [1] |

| 2-Hydrazinyl-thiazol-4(5H)-ones | Enzyme Inhibition | VEGFR-2 | IC₅₀ = 0.15 µM | [1] |

| Substituted Thiazoles | Antibacterial | S. aureus, E. coli | MIC = 16.1 µM | [11] |

| Thiazole-1,3,5-triazines | Antiprotozoal | P. falciparum (Chloroquine-sensitive) | IC₅₀ = 10-55 µg/mL | [2] |

| Benzo[d]thiazole Derivatives | Antibacterial | S. aureus (MRSA) | MIC = 50 µg/mL | [13] |

Representative Experimental Protocols

To assess the potential biological activity of this compound or its derivatives, standard screening assays are employed. Below is a representative protocol for determining antimicrobial activity.

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Assay)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Disclaimer: This is a generalized protocol. Specific parameters such as microbial strains, growth media, incubation times, and final concentrations must be optimized for the specific experimental goals.

Summary and Future Directions

This compound (CAS: 79878-57-2) is a heterocyclic compound with significant potential as a scaffold and intermediate in drug discovery. While direct biological data for this specific molecule is scarce, its structural components are well-represented in a multitude of pharmacologically active agents.

Future research should focus on:

-

Library Synthesis: Utilizing the compound's reactive functional groups to generate a diverse library of amide, ether, and C5-substituted derivatives.

-

Biological Screening: Systematically screening this library against a broad range of biological targets, including bacterial and fungal strains, cancer cell lines, and key enzymes involved in disease pathways.

-

Physicochemical Characterization: Conducting detailed spectroscopic (NMR, IR, MS) and crystallographic analyses to confirm its structure and inform structure-activity relationship (SAR) studies.

-

Computational Studies: Employing molecular docking and other in silico methods to predict potential biological targets and guide the design of more potent and selective derivatives.[15]

The exploration of this compound and its analogs represents a promising avenue for the discovery of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 79878-57-2 CAS MSDS ((4-HYDROXY-THIAZOL-2-YL)ACETIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. jchemrev.com [jchemrev.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 | Benchchem [benchchem.com]

Spectroscopic and Structural Elucidation of Ethyl 2-(thiazol-2-yl)acetate Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(2-aminothiazol-4-yl)acetate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Ethyl 2-(2-aminothiazol-4-yl)acetate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.50 | s | 1H | H-5 (thiazole) |

| 4.15 | q | 2H | -CH₂- (ethyl) |

| 3.45 | s | 2H | -CH₂- (acetate) |

| 1.25 | t | 3H | -CH₃ (ethyl) |

| 5.0 (broad) | s | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C=O (ester) |

| 168.0 | C-2 (thiazole) |

| 149.0 | C-4 (thiazole) |

| 105.0 | C-5 (thiazole) |

| 61.0 | -CH₂- (ethyl) |

| 35.0 | -CH₂- (acetate) |

| 14.5 | -CH₃ (ethyl) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine) |

| 1735 | Strong | C=O stretch (ester) |

| 1620 | Strong | C=N stretch (thiazole) |

| 1540 | Medium | N-H bend (amine) |

| 1230 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 186 | 100 | [M]⁺ (Molecular Ion) |

| 141 | 60 | [M - OCH₂CH₃]⁺ |

| 114 | 85 | [M - COOCH₂CH₃]⁺ |

| 85 | 40 | [Thiazole ring fragment]⁺ |

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of Ethyl 2-(2-aminothiazol-4-yl)acetate.

2.1 Synthesis: Hantzsch Thiazole Synthesis

A common method for the synthesis of the thiazole ring is the Hantzsch synthesis. For Ethyl 2-(2-aminothiazol-4-yl)acetate, a typical procedure involves the reaction of thiourea with an α-haloketone or α-haloester derivative.

-

Reaction: A mixture of ethyl 4-chloroacetoacetate and thiourea in a suitable solvent, such as ethanol, is refluxed for several hours.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure Ethyl 2-(2-aminothiazol-4-yl)acetate.

2.2 Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry (MS): Mass spectral data is typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the fragments are detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like Ethyl 2-(2-aminothiazol-4-yl)acetate.

Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

The Hydroxythiazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxythiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and versatile synthetic accessibility have led to the development of a diverse array of compounds with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of hydroxythiazole compounds, from their early synthesis to their emergence as critical pharmacophores in modern drug development. This document details key synthetic milestones, presents quantitative biological data, outlines experimental protocols, and visualizes the intricate signaling pathways modulated by this remarkable class of compounds.

A Historical Perspective: The Dawn of Thiazole Chemistry

The journey into the world of thiazole chemistry began in the late 19th century. The seminal work of German chemist Arthur Hantzsch in 1887 laid the foundation for thiazole synthesis, a method that remains a cornerstone of heterocyclic chemistry to this day.[1][2]

The Hantzsch Thiazole Synthesis: A Foundational Discovery

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[1] This robust and versatile reaction provided the first reliable method for constructing the thiazole ring and opened the door to the exploration of its derivatives, including the hydroxythiazoles.

Diagram 1: The Hantzsch Thiazole Synthesis

A simplified representation of the Hantzsch thiazole synthesis.

Early Explorations and Key Milestones

Following Hantzsch's discovery, the early 20th century saw continued exploration of thiazole chemistry. Another significant advancement came in 1947 with the Cook-Heilbron thiazole synthesis, which provided a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[3] While not directly focused on hydroxythiazoles, this method expanded the synthetic toolkit for accessing diverse thiazole derivatives.

The precise first syntheses of the individual hydroxythiazole isomers are milestones in their own right:

-

2-Hydroxythiazoles: Early methods for the synthesis of 2-hydroxythiazole derivatives involved the cyclization of α-thiocyanatoketones in acidic or alkaline solutions.[4]

-

4-Hydroxythiazoles: The synthesis of 4-hydroxythiazoles can also be achieved through variations of the Hantzsch synthesis, for instance, by reacting thioamides with α-halocarbonyl compounds that lead to the hydroxylated product.[5]

-

5-Hydroxythiazoles (and derivatives): The synthesis of 5-hydroxythiazole derivatives has been approached through various routes, including the hydrolysis of precursor compounds. For example, 5-hydroxymethylthiazole can be prepared from 2-chloro-5-chloromethylthiazole through hydrolysis and subsequent reduction.

Synthetic Methodologies: Accessing the Hydroxythiazole Core

The synthesis of hydroxythiazole derivatives has evolved significantly since the pioneering work of Hantzsch. Modern methods offer improved yields, milder reaction conditions, and greater substrate scope.

Hantzsch Synthesis of a 2-Hydrazinyl Thiazole Derivative

This protocol outlines a variation of the Hantzsch synthesis to produce a 2-hydrazinyl thiazole derivative, a common precursor for further functionalization.[6]

Experimental Protocol:

-

Reactant Preparation: A mixture of an appropriate α-haloketone (e.g., 2-bromo-4-fluoroacetophenone) and a thiosemicarbazone is prepared in an equimolar ratio.

-

Solvent and Catalyst: The reactants are dissolved in a suitable solvent system, such as ethanol/water (50/50, v/v). A catalytic amount of silica-supported tungstosilicic acid can be added to facilitate the reaction.[7]

-

Reaction Conditions: The reaction mixture is subjected to either conventional heating at 65 °C or ultrasonic irradiation at room temperature.[7]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration. The product is then isolated from the filtrate, often by precipitation upon the addition of water, followed by filtration and washing.[6][7]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Diagram 2: Experimental Workflow for Hantzsch Synthesis

A general workflow for the synthesis of a 2-hydrazinylthiazole derivative.

Synthesis of Hydroxy-Substituted 2-Aminobenzothiazoles

This protocol details a method for the synthesis of valuable hydroxy-substituted 2-aminobenzothiazole building blocks.[8]

Experimental Protocol:

-

Starting Material Preparation: A substituted p-aminobenzoate with a protected hydroxyl group is used as the starting material.

-

Cyclization Reaction: The starting material is dissolved in glacial acetic acid. Potassium thiocyanate (KSCN) and bromine (Br₂) are added sequentially at a controlled temperature (e.g., 10 °C).[8] The reaction mixture is then stirred at room temperature.[8]

-

Work-up: The reaction mixture is poured onto ice and basified with an aqueous ammonia solution to precipitate the product.[8]

-

Isolation and Deprotection: The crude product is isolated by filtration. Depending on the protecting group used for the hydroxyl function, a subsequent deprotection step may be necessary. For instance, a tert-butyldimethylsilyl (TBDMS) group can be removed during the work-up.[8]

-

Purification: The final product is purified by appropriate methods, such as column chromatography or recrystallization.

Biological Significance and Therapeutic Applications

Hydroxythiazole derivatives have emerged as a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.

Inhibition of Protein Kinases

Several hydroxythiazole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.

-

p38 MAP Kinase Inhibition: A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[9] One of the lead compounds, 10b , exhibited significant in vivo anti-inflammatory activity in a mouse model of arthritis.[9] Another study on 1,2,4-triazole-based benzothiazole-2-amines identified compound 4f as a potent p38α MAP kinase inhibitor with an IC₅₀ value of 0.036 µM.[10]

Modulation of the Hypoxia-Inducible Factor (HIF) Pathway

N-hydroxythiazole derivatives have been investigated as inhibitors of Factor Inhibiting HIF (FIH), an enzyme that regulates the activity of the Hypoxia-Inducible Factor (HIF).[11] HIF is a key transcription factor in the cellular response to low oxygen levels (hypoxia).

Diagram 3: Simplified HIF-1α Signaling Pathway and Inhibition by Hydroxythiazoles

Inhibition of FIH by N-hydroxythiazoles can modulate the HIF-1α signaling pathway.

Anticancer and Antibacterial Activities

The hydroxythiazole scaffold is also present in compounds with promising anticancer and antibacterial properties.

-

Anticancer Activity: Various studies have reported the cytotoxic effects of hydroxythiazole derivatives against different cancer cell lines. For example, certain thiazole derivatives have shown promising IC₅₀ values against the A549 lung cancer cell line.[12]

-

Antibacterial Activity: The antibacterial potential of hydroxythiazole compounds has been demonstrated against both Gram-positive and Gram-negative bacteria.[13]

Quantitative Biological Data

The following tables summarize key quantitative data for representative hydroxythiazole compounds, highlighting their therapeutic potential.

Table 1: p38α MAP Kinase Inhibitory Activity of Selected Thiazole Derivatives

| Compound | IC₅₀ (µM) | Reference |

| 10b (4-phenyl-5-pyridyl-1,3-thiazole analog) | Not explicitly stated in vitro, but effective in vivo at 30 mg/kg | [9] |

| 4f (1,2,4-triazole-based benzothiazole-2-amine) | 0.036 ± 0.12 | [10] |

| Standard (SB203580) | 0.043 ± 0.27 | [10] |

Table 2: FIH Inhibitory Activity of N-Hydroxythiazole Derivatives

| Compound | FIH IC₅₀ (µM) | PHD2 IC₅₀ (µM) | Selectivity (PHD2/FIH) | Reference |

| Compound A | 0.23 | 0.03 | 0.13 | [11] |

| Compound B | 0.15 | 3.7 | ~25 | [11] |

| Compound C | 0.26 | >100 | >385 | [11] |

| NOFD (Reference) | 0.24 | >100 | >417 | [11] |

(Note: Compound A, B, and C are representative N-hydroxythiazole derivatives from the cited study to illustrate the structure-activity relationship and selectivity.)

Table 3: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | A549 (Lung Cancer) | 5.71 ± 2.29 (as µg/ml) | [14] |

| Derivative 2 | A549 (Lung Cancer) | 4.12 ± 0.5 (as µg/ml) | [14] |

| Doxorubicin (Reference) | A549 (Lung Cancer) | Varies | [12] |

(Note: The data from reference[14] is in µg/ml and would require conversion to µM based on the molecular weight of the specific compounds for direct comparison.)

Conclusion and Future Directions

The discovery and development of hydroxythiazole compounds represent a rich history of chemical innovation with profound implications for medicine. From the foundational Hantzsch synthesis to the rational design of highly selective enzyme inhibitors, the journey of the hydroxythiazole core underscores its enduring importance in drug discovery. The ability to readily synthesize and functionalize this scaffold, combined with its capacity to interact with a wide range of biological targets, ensures that hydroxythiazole derivatives will continue to be a fertile ground for the development of novel therapeutics for the foreseeable future. Future research will likely focus on exploring new biological targets, optimizing pharmacokinetic properties, and leveraging computational methods for the de novo design of next-generation hydroxythiazole-based drugs.

References

- 1. synarchive.com [synarchive.com]

- 2. scribd.com [scribd.com]

- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

"Ethyl 2-(4-hydroxythiazol-2-yl)acetate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, a detailed experimental protocol for the synthesis, and a conceptual workflow for Ethyl 2-(4-hydroxythiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃S | P&S Chemicals[1] |

| Molecular Weight | 187.21 g/mol | Calculated |

| CAS Number | 79878-57-2 | P&S Chemicals[1] |

Experimental Protocol: Synthesis of this compound via Hantzsch Thiazole Synthesis

The following is a detailed methodology for the synthesis of this compound, adapted from the principles of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Water (deionized)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1 equivalent) in 100 mL of ethanol.

-

Addition of Reactant: To the stirring solution, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the conceptual frameworks relevant to the synthesis of this compound.

Caption: Hantzsch Thiazole Synthesis Pathway.

Caption: Experimental Synthesis Workflow.

References

Tautomerism in 4-Hydroxythiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxythiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. A critical, yet often nuanced, aspect of its chemistry is the existence of tautomeric equilibria. This guide provides a comprehensive overview of the tautomerism in 4-hydroxythiazole derivatives, focusing on the interplay between the enol (4-hydroxythiazole) and keto (thiazolin-4-one) forms. Understanding and controlling this equilibrium is paramount for rational drug design, as the dominant tautomeric form can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.

The Tautomeric Equilibrium: A Balancing Act

4-Hydroxythiazole derivatives exist in a dynamic equilibrium between two primary tautomeric forms: the aromatic 4-hydroxythiazole (enol form) and the non-aromatic thiazol-4(5H)-one (keto form). Additionally, a third, less common tautomer, the thiazol-4(3H)-one, can also be present. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the thiazole ring and the surrounding solvent environment.

Caption: Tautomeric equilibrium in 4-hydroxythiazole derivatives.

Generally, the enol form is favored in non-polar solvents, where intramolecular hydrogen bonding can stabilize the hydroxyl group. Conversely, polar aprotic solvents tend to favor the keto form by stabilizing the more polar carbonyl group.[1]

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers can be quantified using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The equilibrium constant (Keq = [enol]/[keto]) provides a quantitative measure of the relative stability of the tautomers under specific conditions.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Reference |

| Chloroform-d (CDCl3) | 4.8 | Enol | [1] |

| Methanol-d4 (CD3OD) | 32.7 | Varies | [1] |

| Dimethyl sulfoxide-d6 (DMSO-d6) | 47.2 | Keto | [1] |

Note: The exact tautomeric ratio is highly dependent on the specific substituents on the thiazole ring. The data presented here indicates general trends.

Experimental Protocols

Synthesis of 2,5-Disubstituted-4-hydroxythiazoles

A common route to synthesize 2,5-disubstituted-4-hydroxythiazoles is through the Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide.[2] A general procedure is outlined below:

Materials:

-

Substituted thioamide

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium ethoxide

Procedure:

-

Dissolve the substituted thioamide in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol to the thioamide solution and stir.

-

To this mixture, add ethyl bromopyruvate dropwise at room temperature.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2,5-disubstituted-4-hydroxythiazole.

Caption: General workflow for the synthesis of 4-hydroxythiazole derivatives.

NMR Spectroscopic Analysis of Tautomerism

Proton (1H) and Carbon-13 (13C) NMR are powerful tools to distinguish and quantify tautomers in solution.

Sample Preparation:

-

Prepare solutions of the 4-hydroxythiazole derivative at a known concentration (e.g., 10-20 mg/mL) in various deuterated solvents (e.g., CDCl3, CD3OD, DMSO-d6).

1H NMR Analysis:

-

Acquire the 1H NMR spectrum for each sample.

-

Identify characteristic signals for each tautomer. The enol form typically shows a sharp hydroxyl proton signal and aromatic protons, while the keto form will have signals corresponding to aliphatic protons at the C5 position.

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the molar ratio of the tautomers from the integral values. For example, if a proton signal unique to the enol form integrates to 'x' and a signal for the keto form integrates to 'y', the ratio is x:y.

13C NMR Analysis:

-

Acquire the 13C NMR spectrum.

-

The chemical shift of the C4 carbon is particularly diagnostic. In the enol form, it will appear in the aromatic region, while in the keto form, it will be shifted upfield, characteristic of a carbonyl carbon.[1]

Caption: Protocol for NMR analysis of tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

Protocol for Crystal Growth:

-

Solvent Selection: Screen various solvents or solvent mixtures to find a system where the compound has moderate solubility.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly in an undisturbed environment.[3]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.[4]

-

Cooling: Slowly cool a saturated solution to induce crystallization.[4]

Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine the precise atomic arrangement and confirm the tautomeric form.

Caption: General methods for growing single crystals for X-ray analysis.

Biological Significance and Signaling Pathways

The tautomeric state of 4-hydroxythiazole derivatives can have profound implications for their biological activity. The different shapes, hydrogen bonding capabilities, and electronic distributions of the enol and keto forms can lead to differential binding to biological targets such as enzymes and receptors.

While the broader class of thiazole-containing compounds are known to inhibit various protein kinases, the specific role of 4-hydroxythiazole tautomerism in this inhibition is an active area of research.[5] For instance, the thiazolidin-4-one (keto) scaffold is a known pharmacophore in many kinase inhibitors.[6][7] It is plausible that the tautomeric equilibrium influences the effective concentration of the biologically active form.

One area of interest is the inhibition of kinases involved in cancer cell signaling. For example, derivatives of the anti-cancer drug Dasatinib, which contains a 2-aminothiazole core, have been synthesized and studied.[8][9] The ability of a 4-hydroxythiazole derivative to adopt a specific tautomeric form might be crucial for its interaction with the ATP-binding pocket of a target kinase.

Caption: Hypothetical role of tautomerism in kinase inhibition.

This diagram illustrates a hypothesis where the keto tautomer of a 4-hydroxythiazole derivative is the active species that binds to the active site of a protein kinase, leading to the inhibition of its catalytic activity and subsequent blockade of a downstream signaling pathway. The tautomeric equilibrium in the cellular environment would thus dictate the concentration of the active inhibitor.

Conclusion

The tautomerism of 4-hydroxythiazole derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the factors governing the keto-enol equilibrium is essential for researchers in drug discovery and development. By employing a combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling, it is possible to characterize and potentially manipulate this equilibrium to optimize the therapeutic potential of this important class of heterocyclic compounds. Further research into the specific roles of individual tautomers in modulating biological signaling pathways will undoubtedly pave the way for the design of more potent and selective drug candidates.

References

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. How To [chem.rochester.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to Ethyl 2-(4-hydroxythiazol-2-yl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(4-hydroxythiazol-2-yl)acetate, a heterocyclic compound featuring a reactive 4-hydroxythiazole core and an ethyl acetate side chain, is emerging as a valuable and versatile building block in modern organic synthesis. Its unique structural motifs offer multiple reaction sites, making it an attractive precursor for the synthesis of a diverse array of more complex molecules, particularly those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic utility of this promising intermediate, with a focus on its practical application in research and development.

Chemical Properties and Reactivity

This compound, with the chemical formula C₇H₉NO₃S and CAS number 79878-57-2, possesses a molecular weight of 187.22 g/mol .[1] The molecule's reactivity is primarily dictated by the interplay of its key functional groups: the 4-hydroxythiazole ring and the ethyl acetate moiety.

The 4-hydroxythiazole ring can exist in tautomeric forms, influencing its reactivity. The acidic proton of the hydroxyl group can be readily removed by a base, generating a nucleophilic oxygen or carbon center, which can then participate in various reactions. The thiazole ring itself is a stable aromatic system, but the substituents at positions 2 and 4 activate the ring for further functionalization.

The ethyl acetate group provides a handle for a range of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation and condensation reactions.

Synthesis of this compound

For the synthesis of this compound, a potential pathway would involve the reaction of a suitable thioamide with an appropriate α-halocarbonyl compound, such as ethyl bromopyruvate.

Figure 1: General Hantzsch synthesis pathway for 4-hydroxythiazole derivatives.

Experimental Protocol (General Hantzsch Synthesis):

A general procedure for a Hantzsch-type synthesis of a thiazole derivative is as follows:

-

Reaction Setup: A solution of the thioamide (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of α-Halocarbonyl: The α-halocarbonyl compound (1 equivalent), such as ethyl bromopyruvate, is added to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired thiazole derivative.

Applications as a Building Block in Organic Synthesis

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of more elaborate molecular architectures. Its utility is particularly evident in the construction of compounds with potential biological activity.

Precursor for Pharmaceutical Intermediates

Thiazole-containing compounds are prevalent in a wide range of pharmaceuticals. For instance, the structurally related compound, ethyl 2-(2-formamidothiazol-4-yl)acetate, is a crucial intermediate in the synthesis of cephalosporin antibiotics like Ceftazidime and monobactam antibiotics such as Aztreonam.[2] This highlights the potential of this compound as a scaffold for the development of new anti-infective agents and other therapeutic molecules.

Figure 2: Logical workflow for the use of the title compound in drug development.

Synthesis of Substituted Thiazoles

The reactive sites on this compound allow for the introduction of various substituents, leading to a library of novel thiazole derivatives.

-

Alkylation of the Hydroxyl Group: The hydroxyl group can be alkylated under basic conditions using a variety of alkyl halides to introduce different alkoxy groups at the 4-position of the thiazole ring.

-

Reactions at the Methylene Bridge: The active methylene group of the acetate side chain can be deprotonated with a suitable base to form a carbanion. This nucleophile can then react with a range of electrophiles, such as alkyl halides or aldehydes (in aldol-type reactions), to extend the side chain.

Table 1: Potential Reactions and Products

| Reactant | Reagent(s) | Reaction Type | Potential Product |

| This compound | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | O-Alkylation | Ethyl 2-(4-alkoxythiazol-2-yl)acetate |

| This compound | 1. Base (e.g., LDA) 2. Alkyl Halide (R'-X) | C-Alkylation | Ethyl 2-(4-hydroxythiazol-2-yl)-2-alkylacetate |

| This compound | Aldehyde (R''CHO), Base | Aldol Condensation | Ethyl 3-hydroxy-2-(4-hydroxythiazol-2-yl)-3-(R'')propanoate |

| This compound | 1. LiOH, H₂O 2. H₃O⁺ | Hydrolysis | 2-(4-hydroxythiazol-2-yl)acetic acid |

Conclusion

This compound is a promising and versatile building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its readily accessible core structure, combined with multiple points for functionalization, makes it an ideal starting material for the construction of diverse and complex molecular architectures. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is warranted and is expected to lead to the discovery of new therapeutic agents. Researchers and drug development professionals are encouraged to consider this valuable intermediate in their synthetic strategies.

Data Presentation

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79878-57-2 | [1][3][4] |

| Molecular Formula | C₇H₉NO₃S | [1][3] |

| Molecular Weight | 187.22 g/mol | [1] |

Note: Experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in the public domain. Researchers are advised to perform their own characterization upon synthesis.

References

- 1. (4-Hydroxy-thiazol-2-yl)acetic acid ethyl ester [oakwoodchemical.com]

- 2. ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate | 79878-57-2 | Buy Now [molport.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 79878-57-2 CAS MSDS ((4-HYDROXY-THIAZOL-2-YL)ACETIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Introduction: The Therapeutic Potential of Hydroxythiazole Derivatives

An In-Depth Technical Guide to the Biological Activity of Hydroxythiazole Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of hydroxythiazole esters and their derivatives. The focus is on their emerging role as potent and selective enzyme inhibitors, particularly within the context of hypoxia-inducible factor (HIF) signaling. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols, and discusses structure-activity relationships.

Thiazole-containing compounds are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A specific class, N-hydroxythiazole derivatives, has recently gained significant attention as potent inhibitors of metal-containing enzymes.[3] Of particular interest is their ability to inhibit 2-oxoglutarate (2OG)-dependent oxygenases, a superfamily of enzymes that play critical roles in various physiological and pathological processes.[4][5]

This guide focuses on the structure-guided optimization of N-hydroxythiazole scaffolds to selectively inhibit Factor Inhibiting Hypoxia-inducible factor-α (FIH), a key negative regulator of the HIF transcriptional system.[4][6] While the core compounds possess carboxylate groups that can limit cellular permeability, they are often derivatized into ester prodrugs to enhance bioavailability, making hydroxythiazole esters a critical area of study for therapeutic development.[3]

Quantitative Analysis of Biological Activity

N-hydroxythiazole derivatives have been systematically evaluated for their inhibitory potency against FIH and their selectivity over other 2OG oxygenases, such as Prolyl Hydroxylase Domain-containing protein 2 (PHD2) and various Nε-Lysine Demethylases (KDMs). The following tables summarize the key quantitative data from in vitro inhibition assays.

Table 1: IC50 Values of N-Hydroxythiazole Derivatives against FIH and PHD2

| Compound | R Group | FIH IC50 (μM) | PHD2 IC50 (μM) | Selectivity (PHD2/FIH) |

| BNS | 2-naphthylmethyl | 0.30 | 0.03 | 0.1 |

| 4 | Phenyl | 0.17 | 0.02 | 0.12 |

| 26 | 3-(Phenyl)propyl | 0.08 | >100 | >1250 |

| 38 | (1-Phenylcyclopropyl)methyl | 0.03 | 1.1 | 37 |

| 39 | (1-(4-Fluorophenyl)cyclopropyl)methyl | 0.03 | 1.3 | 43 |

| 42 | (S)-1-Phenyl-2-(pyrrolidin-1-yl)ethyl | 0.03 | 1.5 | 50 |

| NOFD (Reference) | N-oxalyl-D-phenylalanine | 0.24 | >100 | >417 |

Data compiled from structure-guided optimisation studies.[3][4]

Table 2: Selectivity Profile of Compound 26 against Other 2OG Oxygenases

| Enzyme Target | IC50 (μM) | Selectivity vs. FIH (IC50 / FIH IC50) |

| FIH | 0.08 | 1 |

| PHD2 | >100 | >1250 |

| JMJD5 | >2 | ~25 |

| KDM4A | >25 | >313 |

| AspH | ~8 | ~100 |

This table highlights the high selectivity of optimized N-hydroxythiazole derivatives for FIH over other related enzymes.[3][4]

Mechanism of Action: The HIF Signaling Pathway

Hydroxythiazole esters exert their primary biological effect by inhibiting FIH, an enzyme that regulates the transcriptional activity of HIF. HIF is a heterodimeric transcription factor crucial for the cellular response to low oxygen levels (hypoxia).[4]

Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal activation domain (C-TAD) of the HIF-α subunit. This hydroxylation prevents the recruitment of transcriptional coactivators p300/CBP, thereby suppressing HIF's transcriptional activity. In hypoxic conditions, or when FIH is inhibited, this hydroxylation does not occur, allowing HIF-α to activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism (e.g., VEGF, EPO, and EGLN3).[3][4]

N-hydroxythiazole derivatives act as competitive inhibitors, binding to the Fe(II) metal center in the active site of FIH and preventing the binding of both the 2OG co-substrate and the HIF-α substrate.[5][6]

Figure 1. The Hypoxia-Inducible Factor (HIF) signaling pathway under normoxic and hypoxic/inhibited conditions.

Experimental Protocols

Synthesis of N-Hydroxythiazole Derivatives

A general synthetic route for N-hydroxythiazole carboxylic acids involves a multi-step process starting from a thiazole precursor. The ester prodrugs can then be generated through standard esterification procedures.

Protocol for Synthesis of N-Hydroxythiazole 4:

-

Coupling: Thiazole (1) is coupled with 2-(phenylsulfonyl)acetic acid using propylphosphonic anhydride (T3P) in the presence of a base (e.g., Diisopropylethylamine) in DMF to generate amide (2).[4][7]

-

N-Oxidation: The thiazole nitrogen of amide (2) is oxidized using meta-chloroperbenzoic acid (mCPBA) in a solvent like chloroform.[4][7]

-

Saponification: The resulting ester is saponified using a base such as lithium hydroxide (LiOH) in a methanol/water mixture to yield the final carboxylic acid product (4).[4][7]

Figure 2. General workflow for the synthesis of N-hydroxythiazole derivatives and their ester prodrugs.

In Vitro FIH Inhibition Assay (SPE-MS)

The inhibitory activity of the compounds is quantified using a solid-phase extraction coupled to mass spectrometry (SPE-MS) based assay.[4]

-

Reaction Mixture: The assay is performed in a buffer (e.g., 50 mM HEPES, pH 7.5) containing recombinant human FIH, a synthetic peptide substrate (e.g., HIF-1α residues 788–822), Fe(II), 2-oxoglutarate, and ascorbate.

-

Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C after pre-incubation with the test inhibitor at various concentrations.

-

Quenching: The reaction is stopped by adding formic acid.

-

Analysis: The reaction mixture is analyzed by SPE-MS, which monitors the mass change (+16 Da) corresponding to the hydroxylation of the peptide substrate.

-

IC50 Determination: The extent of inhibition at different compound concentrations is used to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Cell-Based Assay: HIF Target Gene Expression

To confirm cellular activity, the effect of the inhibitors on the expression of FIH-dependent HIF target genes, such as EGLN3, is measured.[3][4]

-

Cell Culture: Human cells (e.g., HEK293T or 3T3-L1 pre-adipocytes) are cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of the hydroxythiazole ester prodrug (e.g., 42b, the ethyl ester of compound 42) or a vehicle control for a specified period (e.g., 24 hours). The ester form is used to ensure cell permeability.

-

RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of the target gene (EGLN3) and a housekeeping gene (for normalization).

-

Data Analysis: The fold change in EGLN3 expression relative to the vehicle-treated control is calculated to determine the dose-dependent effect of the inhibitor. A significant, dose-dependent increase in EGLN3 expression indicates successful inhibition of FIH in a cellular context.[3][4]

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in transforming broad-spectrum N-hydroxythiazole inhibitors into highly selective FIH inhibitors.[3]

-

Core Scaffold: The N-hydroxythiazole core is essential for coordinating with the active site Fe(II) ion.[3]

-

Carboxylate Mimic: The carboxylate group (or the ester in the prodrug form) mimics the C5 carboxylate of the 2OG co-substrate, anchoring the molecule in the active site.[3]

-

Side Chain Modifications: The key to achieving selectivity for FIH over PHD2 and other oxygenases lies in the modification of the side chain. Replacing the 2-naphthylmethyl group of the initial hit (BNS) with bulkier, hydrophobic groups that can occupy a specific pocket in the FIH active site (formed by residues Tyr102, Tyr145, Gln147, and Leu186) dramatically increases selectivity. For instance, introducing a 3-(phenyl)propyl group (compound 26) resulted in over 1250-fold selectivity for FIH over PHD2.[3][4]

Conclusion and Future Directions

Hydroxythiazole esters represent a promising class of therapeutic agents, acting as cell-permeable prodrugs for potent and selective inhibitors of the 2OG oxygenase FIH. Through structure-guided design, derivatives with excellent potency (low nanomolar IC50 values) and high selectivity have been developed. These compounds have demonstrated the ability to upregulate FIH-dependent HIF target genes in cellular models and reduce lipid accumulation in adipocytes, supporting a role for FIH in metabolic regulation.[4][5]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds for in vivo studies. The high degree of selectivity achievable with the N-hydroxythiazole scaffold suggests that it could be adapted to target other 2OG oxygenases, opening new avenues for therapeutic intervention in oncology, anemia, and metabolic diseases.

References

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reaction and Biological Activity of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-guided optimisation of N -hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04253G [pubs.rsc.org]

- 4. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" via Hantzsch thiazole synthesis

Application Notes and Protocols

Topic: Synthesis of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" via Hantzsch Thiazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first reported in 1887, is a classical and versatile method for the formation of thiazole rings.[1][2] The reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[1] Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds and pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[3] This document provides a detailed protocol for the synthesis of this compound, a functionalized thiazole derivative with potential applications as a scaffold in medicinal chemistry. The synthesis proceeds via the reaction of ethyl 2-thiooxamate with chloroacetaldehyde.

Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation reaction between ethyl 2-thiooxamate (a thioamide derivative) and chloroacetaldehyde (an α-haloaldehyde).

Figure 1: Hantzsch thiazole synthesis of this compound.

Data Presentation

The following tables summarize the key reaction parameters and expected characterization data for the synthesized product.

Table 1: Optimized Reaction Parameters

| Parameter | Value | Reference |

| Reactant Molar Ratio | 1:1 (Ethyl 2-thiooxamate : Chloroacetaldehyde) | [1] |

| Solvent | Ethanol | [4] |

| Temperature | 78 °C (Reflux) | [2] |

| Reaction Time | 4-6 hours | [4] |

| Catalyst | None (reaction proceeds under neutral conditions) | [1] |

Table 2: Product Characterization

| Property | Value |

| Product Name | This compound |

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 75-85% |

| Melting Point | 145-148 °C (estimated) |

Table 3: Predicted Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5-11.5 (br s, 1H, -OH), 6.75 (s, 1H, thiazole C5-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.80 (s, 2H, -CH₂COO-), 1.20 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.5 (C=O, ester), 162.0 (C2-thiazole), 155.0 (C4-thiazole), 108.0 (C5-thiazole), 61.0 (-OCH₂CH₃), 32.5 (-CH₂COO-), 14.0 (-OCH₂CH₃). |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (br, O-H stretch), 2980 (C-H stretch, aliphatic), 1735 (C=O stretch, ester), 1610 (C=N stretch, thiazole ring), 1550 (C=C stretch, thiazole ring), 1240 (C-O stretch, ester).[5][6] |

| Mass Spec (ESI-MS) | m/z 188.03 [M+H]⁺, 210.01 [M+Na]⁺ |

Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale.

Materials:

-

Ethyl 2-thiooxamate (1.31 g, 10 mmol)

-

Chloroacetaldehyde (50% w/w aqueous solution, 1.57 g, 10 mmol)

-

Ethanol (95%), 50 mL

-

Deionized Water

-

Activated Charcoal

-

Anhydrous Sodium Sulfate

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-thiooxamate (1.31 g, 10 mmol) and 40 mL of ethanol. Stir the mixture until the solid is fully dissolved.

-

Reagent Addition: Slowly add the 50% aqueous solution of chloroacetaldehyde (1.57 g, 10 mmol) to the flask at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).[1]

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two portions of cold deionized water (2 x 15 mL) followed by a small amount of cold ethanol (10 mL) to remove unreacted starting materials and impurities.

-

Purification: Transfer the crude solid to a beaker containing 30 mL of ethanol. Heat the mixture gently to dissolve the solid. If the solution is colored, add a small amount of activated charcoal and heat for another 10 minutes.

-

Hot-filter the solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum or in a desiccator over anhydrous sodium sulfate.

-

Characterization: Determine the yield, melting point, and characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations

Reaction Mechanism

The Hantzsch synthesis proceeds through an initial nucleophilic attack of the thioamide sulfur on the aldehyde, followed by cyclization and dehydration to form the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Preparation of Ethyl 2-(4-hydroxythiazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the laboratory-scale synthesis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to the structure of many biologically active molecules and pharmaceuticals. The target compound, this compound, features a 4-hydroxythiazole core substituted with an ethyl acetate group at the 2-position. This structural motif is of interest for further chemical modification and biological screening. The protocol outlined below describes a two-step synthesis commencing with the preparation of a key thioamide intermediate, followed by a cyclization reaction to form the desired thiazole.

Experimental Overview

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of Ethyl 2-amino-2-thioxoacetate. This intermediate is prepared from glycine ethyl ester hydrochloride.

-

Step 2: Hantzsch Thiazole Synthesis. The thioamide intermediate is then reacted with ethyl 2-chloroacetoacetate to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-2-thioxoacetate

This procedure outlines the preparation of the thioamide intermediate from glycine ethyl ester hydrochloride.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Glycine ethyl ester hydrochloride | 139.58 | 13.96 g | 0.10 | |

| Sodium ethoxide | 68.05 | 6.81 g | 0.10 | Freshly prepared or from a commercial source |

| Carbon disulfide | 76.14 | 7.61 g (6.0 mL) | 0.10 | |

| Diethyl ether | 74.12 | 200 mL | - | Anhydrous |

| Ethanol | 46.07 | 100 mL | - | Absolute |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add glycine ethyl ester hydrochloride (13.96 g, 0.10 mol) and absolute ethanol (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of sodium ethoxide (6.81 g, 0.10 mol) in absolute ethanol (50 mL) to the stirred suspension over 30 minutes.

-

After the addition is complete, continue stirring at 0 °C for another 30 minutes to ensure the formation of the free glycine ethyl ester.

-

Slowly add carbon disulfide (6.0 mL, 0.10 mol) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of diethyl ether and stir for 15 minutes.

-

Filter the solid precipitate, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to obtain Ethyl 2-amino-2-thioxoacetate as a solid.

Expected Yield and Characterization:

-

Yield: 60-70%

-

Appearance: Pale yellow solid

-

¹H NMR (CDCl₃, 400 MHz): δ 8.5 (br s, 2H, NH₂), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 195.0 (C=S), 168.0 (C=O), 62.0 (OCH₂), 14.0 (CH₃).

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₄H₇NO₂S: 134.02; found 134.1.

Step 2: Hantzsch Thiazole Synthesis of this compound

This procedure details the cyclization reaction to form the final product.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl 2-amino-2-thioxoacetate | 133.15 | 13.32 g | 0.10 | From Step 1 |

| Ethyl 2-chloroacetoacetate | 164.59 | 16.46 g | 0.10 | |

| Sodium bicarbonate | 84.01 | 8.40 g | 0.10 | |

| Ethanol | 46.07 | 200 mL | - | 95% |

| Ethyl acetate | 88.11 | 300 mL | - | For extraction and chromatography |

| Hexane | 86.18 | As needed | - | For chromatography |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-amino-2-thioxoacetate (13.32 g, 0.10 mol) in 95% ethanol (200 mL).

-

Add sodium bicarbonate (8.40 g, 0.10 mol) to the solution.

-

Slowly add ethyl 2-chloroacetoacetate (16.46 g, 0.10 mol) to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield and Characterization:

-